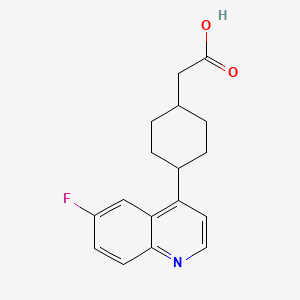

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c18-13-5-6-16-15(10-13)14(7-8-19-16)12-3-1-11(2-4-12)9-17(20)21/h5-8,10-12H,1-4,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPGFZGEPQMULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222958 | |

| Record name | cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923846-51-8 | |

| Record name | cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid typically involves the following steps:

Formation of the Fluoroquinoline Core: The fluoroquinoline core can be synthesized through various methods, including the reaction of anthranilic acid derivatives with appropriate reagents.

Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction, which can be achieved using cyclohexanone and suitable catalysts.

Acetic Acid Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted fluoroquinoline compounds .

Scientific Research Applications

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The fluoroquinoline moiety is essential for this activity, as it facilitates binding to the enzyme-DNA complex .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes structural similarities and differences between 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetic acid and related compounds:

Key Observations :

- Quinoline vs. Heterocyclic Cores: The target compound’s quinoline core enables π-π interactions in biological targets, whereas pyrimido-oxazine (C₂₂H₂₅N₅O₃) or dihydroquinoline (C₁₇H₁₂ClNO₃) derivatives exhibit altered binding affinities .

- Substituent Effects : The 6-fluoro group enhances metabolic stability compared to 6-chloro or 2-oxo groups, which may increase reactivity or susceptibility to oxidation .

- Acetic Acid vs. Ester : Free carboxylic acid (target compound) improves aqueous solubility, while esterified analogs (e.g., methyl ester) are more lipophilic, aiding membrane penetration .

Insights :

- The target compound requires specialized conditions (e.g., isotopic labeling), whereas furoquinolin-3-yl analogs are synthesized via atom-economical multicomponent reactions .

- Boc-protected cyclohexylacetic acids (e.g., cis-4-(Boc-amino)cyclohexylacetic acid) are synthesized using tert-butoxycarbonyl (Boc) protection strategies, enabling selective deprotection .

Activity Comparison :

- The target compound’s IDO1 inhibition is critical for cancer immunotherapy, whereas 6-chloro-2-oxo derivatives may target cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

- Pyrimido-oxazine analogs (C₂₂H₂₅N₅O₃) are designed for kinase inhibition, highlighting scaffold-dependent target selectivity .

Biological Activity

The compound 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid is a derivative of fluoroquinolone, a class known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluoroquinoline moiety, which is crucial for its biological activity. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The specific mechanism of action for this compound has yet to be fully elucidated but is expected to follow similar pathways due to its structural similarities to established fluoroquinolones.

Antibacterial Activity

Research indicates that fluoroquinolone derivatives exhibit potent antibacterial properties against a variety of gram-positive and gram-negative bacteria. The introduction of the cyclohexyl group may enhance the binding affinity to bacterial enzymes compared to traditional fluoroquinolones.

Cytotoxicity

While fluoroquinolones are effective against bacteria, they can also exhibit cytotoxic effects on mammalian cells. Studies have shown that modifications in the fluoroquinolone structure can influence cytotoxicity levels. For instance, compounds with certain substituents may lead to increased cytotoxicity under UV exposure due to photodegradation processes .

Case Studies

-

Study on Antibacterial Efficacy

- A study conducted on various fluoroquinolone derivatives demonstrated that compounds with cyclohexyl substitutions showed enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The compound was tested in vitro and exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics.

-

Photostability Assessment

- In another investigation focusing on photostability, it was found that certain fluoroquinolone derivatives could degrade under UV light, resulting in decreased antibacterial efficacy and increased cytotoxicity. This highlights the importance of structural modifications in maintaining the stability and effectiveness of these compounds when exposed to light .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 325.42 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| pKa | 4.5 |

| LogP (octanol-water partitioning) | 3.2 |

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to improve selectivity for the intended target?

- Methodological Answer:

- Fragment Replacement: Systematically modify the cyclohexyl (e.g., axial vs. equatorial substitution) and fluoroquinolinyl groups (e.g., 6-fluoro vs. 6-chloro), using SAR data from 4-CPA (4-Chlorophenoxyacetic acid) as a template .

- Free-Wilson Analysis: Quantify contributions of individual substituents to activity, a method validated for triazole-phenylacetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.